1,3-Dimethyl-6-nitroindole
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Overview
Description
1,3-Dimethyl-6-nitroindole is a chemical compound with the empirical formula C12H14N2O3 . It’s a derivative of indole, a heterocyclic compound that’s prominent in many natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes 1,3-Dimethyl-6-nitroindole, can be achieved through a one-pot, three-component protocol. This involves a Fischer indolisation–indole N-alkylation sequence . The process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-6-nitroindole includes a nitro group (-NO2) attached to the 6th carbon of the indole ring and two methyl groups (-CH3) attached to the 1st and 3rd carbons of the indole ring .Chemical Reactions Analysis
The electrophilicity of 3-nitroindole derivatives, including 1,3-Dimethyl-6-nitroindole, has been evaluated and found to be in the nitrostyrene range . This means they are sufficiently electrophilic to interact with common dienes .Scientific Research Applications
Nitration and Derivatives Synthesis
- The nitration of methyl-substituted indole-3-aldehydes, including 1,3-dimethylindole derivatives, has been studied for the synthesis of nitroindole derivatives. This process is significant in the development of novel compounds with potential applications in various fields (Berti, Settimo, & Livi, 1964).
- Research on the nitration of dimethyl 1-substituted indole-2,3-dicarboxylates led to the synthesis of a range of nitro- and aminoindole derivatives. These compounds could have applications in medicinal chemistry and materials science (Miki et al., 2007).
Nucleotide Analogues
- 5-Nitroindole, a closely related compound, has been studied as a universal base analogue in oligodeoxynucleotides. Its high duplex stability and indiscriminate pairing with the four natural bases suggest potential applications in genetic research and biotechnology (Loakes & Brown, 1994).
Methodologies in Organic Synthesis
- The development of a method for N-methylation of indoles using dimethyl carbonate included the successful methylation of 6-nitroindole. This research contributes to environmentally safer and less toxic methodologies in organic synthesis, which can be applied at an industrial scale (Jiang et al., 2001).
Polymer Synthesis
- A study on the electrochemical synthesis of high-quality poly(5-nitroindole) films demonstrated the potential of nitroindole derivatives in the production of conducting polymers. These polymers show promise in applications like light-emitting diodes and other electronic devices (Xu et al., 2005).
Safety And Hazards
The safety data sheet for 6-Nitroindole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing genetic defects . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
properties
IUPAC Name |
1,3-dimethyl-6-nitroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-11(2)10-5-8(12(13)14)3-4-9(7)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSJSOBFUOGWKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-nitro-1H-indole |
Citations
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